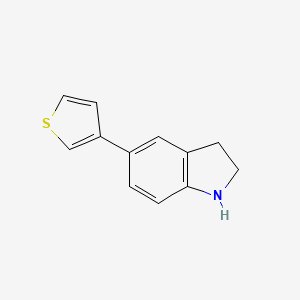

5-(3-Thienyl)indoline

Description

Contextual Significance of Indoline (B122111) and Thiophene (B33073) Scaffolds in Organic Chemistry

Indoline and thiophene are prominent heterocyclic scaffolds, each with distinct and valuable properties that make them significant in organic chemistry.

Indoline , a bicyclic structure containing a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a core component of many biologically active molecules and natural products. rsc.org Its derivatives are known to exhibit a wide range of pharmacological activities. idosi.org The indoline framework is a privileged structure in medicinal chemistry, frequently appearing in pharmaceuticals. rsc.org The synthesis of substituted indolines is a major focus in organic chemistry, with numerous methods developed to create diverse and complex indoline-based molecules. rsc.orgacs.orgresearchgate.netacs.org

Thiophene is a five-membered aromatic ring containing a sulfur atom. preprints.org This scaffold is a crucial building block in the development of pharmaceuticals and materials. preprints.orgrsc.org Thiophene and its derivatives are associated with a wide array of pharmacological properties, including anticancer and anti-inflammatory activities. preprints.org In materials science, thiophene-based polymers are integral to the development of organic electronics due to their favorable electronic properties.

The individual importance of these two scaffolds provides a strong foundation for exploring the properties and potential applications of hybrid molecules that contain both moieties.

Overview of Indoline-Thiophene Hybrid Systems and Their Research Relevance

The strategic combination of indoline and thiophene rings into a single molecular entity creates what are known as hybrid systems. These hybrids are of significant research interest because they can exhibit novel properties that are distinct from, or synergistic to, their individual components. nih.govresearchgate.net

Researchers have explored the synthesis and properties of various indoline-thiophene hybrids, often with the goal of developing new therapeutic agents or functional materials. nih.govresearchgate.netbeilstein-journals.org For instance, studies have shown that certain indole-thiophene hybrids possess promising antileishmanial activity, demonstrating the potential of these systems in drug discovery. nih.govresearchgate.net The fusion of these two heterocyclic systems, as seen in thieno[2,3-b]indoles, has been the subject of extensive synthetic exploration, leading to the development of novel methodologies for their construction. rsc.orgacs.org

The research relevance of these hybrids stems from the ability to tune their biological and physical properties by modifying the substitution pattern on either the indoline or thiophene ring. arkat-usa.org This modularity allows for the systematic investigation of structure-activity relationships, a key aspect of modern medicinal chemistry and materials science. nih.gov

Academic Rationale for Investigating 5-(3-Thienyl)indoline

The specific compound, this compound, is a subject of academic interest due to its unique structural arrangement. The rationale for its investigation lies in several key areas:

Novel Synthesis and Chemical Reactivity: The development of efficient synthetic routes to specific isomers like this compound is a fundamental challenge in organic chemistry. Research in this area contributes to the broader toolkit of synthetic methodologies for creating complex heterocyclic systems. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are common methods for linking aryl and heteroaryl groups, and their application to create the C-C bond between the indoline and thiophene rings is a subject of study. mdpi.com

Potential as a Building Block: Compounds like this compound can serve as valuable intermediates or building blocks for the synthesis of more complex molecules. The presence of the secondary amine in the indoline ring and the reactive positions on the thiophene ring allow for further functionalization, leading to a diverse library of derivatives for screening in various applications.

While specific research findings on this compound itself are not extensively documented in publicly available literature, the investigation of closely related structures provides a strong impetus for its study. For example, the synthesis of 4-(3-thienyl)-pyrimido[4,5-b]indole nucleosides has been reported, highlighting the use of the 3-thienyl moiety in constructing complex heterocyclic systems. rsc.org

Below is a table summarizing key properties of the parent compound, 5-(3-Thienyl)-1H-indole, which is the aromatic precursor to the target indoline.

| Property | Value |

| Compound Name | 5-(3-Thienyl)-1H-indole |

| CAS Number | 152920-53-1 |

| Molecular Formula | C₁₂H₉NS |

| Purity | Typically offered at ≥95% |

This data is based on commercially available information for the related indole (B1671886) compound and serves as a reference point. hoffmanchemicals.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-3-yl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS/c1-2-12-10(3-5-13-12)7-9(1)11-4-6-14-8-11/h1-2,4,6-8,13H,3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKDVFKICMSAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201295098 | |

| Record name | 2,3-Dihydro-5-(3-thienyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-54-1 | |

| Record name | 2,3-Dihydro-5-(3-thienyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162100-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5-(3-thienyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 3 Thienyl Indoline and Analogous Structures

Synthetic Routes for Indoline (B122111) Core Construction Relevant to Functionalization

The construction of the indoline core with the desired substitution pattern is a critical step in the synthesis of complex molecules. Modern organic synthesis offers several powerful methods to achieve this, often with high efficiency and selectivity.

Palladium-Catalyzed Intramolecular Amination and C-H Functionalization

Palladium catalysis has emerged as a versatile tool for the synthesis of indolines through intramolecular C-H amination. This approach avoids the need for pre-functionalized starting materials, making it an atom-economical and efficient strategy. beilstein-journals.org

One notable method involves the palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds of picolinamide (B142947) (PA)-protected β-arylethylamine substrates. organic-chemistry.orgorganic-chemistry.org This reaction is characterized by its high efficiency, low catalyst loadings, and mild operating conditions. organic-chemistry.orgorganic-chemistry.org The picolinamide directing group is crucial for the regioselectivity of the C-H activation and can be subsequently removed. organic-chemistry.org Optimization of reaction conditions, such as conducting the reaction at lower temperatures (60°C) and under an argon atmosphere, can significantly improve yields and minimize side reactions like acetoxylation. organic-chemistry.org This method demonstrates excellent functional group tolerance, making it suitable for the synthesis of a diverse range of substituted indolines. organic-chemistry.orgorganic-chemistry.org

Another approach utilizes a Pd(II)-catalyzed intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives. organic-chemistry.org This method employs PhI(OAc)₂ as an oxidant and provides good yields of various substituted indoline derivatives. organic-chemistry.org The 2-pyridinesulfonyl protecting group is advantageous as it can be easily removed after the C-H functionalization step. organic-chemistry.org

Furthermore, palladium-catalyzed C(sp³)–H amination reactions have been developed for the synthesis of 3,3-disubstituted indolines. acs.org In this process, 1-(tert-butyl)-2-iodobenzene and its derivatives undergo palladium-catalyzed C–H activation to form a palladacycle intermediate, which is then aminated with diaziridinone to yield the indoline product. acs.org This represents a novel method for constructing indolines with a quaternary center at the C3 position.

A combined palladium- and photoredox-catalyzed C-H olefination offers another route to indole (B1671886) derivatives, which can subsequently be reduced to indolines. nih.gov This method utilizes visible light to achieve direct C-H activation of aromatic enamines, leading to good yields of indoles under mild conditions. nih.gov

The following table summarizes key features of various palladium-catalyzed methods for indoline synthesis.

| Catalyst System | Substrate | Key Features |

| Pd(OAc)₂ / Picolinamide (PA) | β-arylethylamines | High efficiency, low catalyst loading, mild conditions. organic-chemistry.orgorganic-chemistry.org |

| Pd(II) / 2-Pyridinesulfonyl | Phenethylamines | Good yields, facile deprotection. organic-chemistry.org |

| Pd catalyst / Diaziridinone | 1-(tert-Butyl)-2-iodobenzene derivatives | Synthesis of 3,3-disubstituted indolines. acs.org |

| Pd / Photoredox catalyst | Aromatic enamines | Mild conditions, visible light-driven. nih.gov |

Brønsted Acid Catalyzed Transfer Hydrogenation Approaches

Brønsted acid catalysis provides a metal-free alternative for the synthesis of optically active indolines. Chiral phosphoric acids are particularly effective catalysts for the enantioselective transfer hydrogenation of indoles and their derivatives. ruepinglab.comorganic-chemistry.org

This method typically employs a Hantzsch ester as the hydrogen source. ruepinglab.comorganic-chemistry.orgsemanticscholar.org The reaction proceeds under mild conditions with low catalyst loadings, affording a variety of optically active indolines with high enantioselectivities. ruepinglab.comorganic-chemistry.org This approach is particularly valuable for the synthesis of chiral indolines, which are important building blocks in pharmaceutical chemistry. The method has been successfully applied to the reduction of 2-aryl-substituted 3H-indoles, showing tolerance for a range of electron-donating and electron-withdrawing substituents. organic-chemistry.org

Recent advancements have extended this methodology to the asymmetric transfer hydrogenation of 3,3-difluoro-substituted 3H-indoles, providing access to chiral difluorinated indoline derivatives with excellent yields and optical purity. semanticscholar.org A proposed mechanism involves the activation of the 3H-indole by the chiral phosphoric acid, followed by hydride transfer from the Hantzsch ester. semanticscholar.org

The development of new chiral Brønsted acids, such as those synthesized in situ from a chiral boron phosphate (B84403) complex with water, has further expanded the scope and efficiency of this transformation. semanticscholar.org

Oxidative Intramolecular Cyclization Methods

Oxidative intramolecular cyclization of 2-alkenylanilines presents a direct route to the indoline core. These methods often avoid the use of transition metals, aligning with the principles of green chemistry. mdpi.com

One such approach utilizes an oxidation-intramolecular cyclization-elimination sequence starting from 2-alkenylanilines. mdpi.com Reagents like meta-chloroperoxybenzoic acid (mCPBA) can be used to effect the initial oxidation. mdpi.com The process is generally robust, tolerant of various functional groups, and employs inexpensive and common laboratory reagents. mdpi.com

Metal-free electrochemical methods have also been developed for the intramolecular C(sp²)-H amination of 2-vinyl anilines. organic-chemistry.org By using iodine as a mediator, it is possible to switch between the synthesis of indoline and indole derivatives. organic-chemistry.org

Silver-Catalyzed Processes for Indole/Indoline Formation

Silver catalysis offers unique pathways for the synthesis of indole and, subsequently, indoline frameworks. An efficient silver(I)-catalyzed method has been reported for the synthesis of substituted indoles via π-acidic alkyne activation. acs.orgresearchgate.net Unusually, this method utilizes pyrrole (B145914) precursors, proceeding through an initial activation of the pyrrole C-3 position. acs.orgresearchgate.net This contrasts with the more conventional methods that start from benzene (B151609) derivatives. acs.orgresearchgate.net

Silver catalysts, such as AgOAc, have also been employed in one-pot, three-component reactions to synthesize indole-functionalized molecules. thieme-connect.com Furthermore, silver-catalyzed dearomative cycloadditions of indoles with bicyclobutanes provide expedient access to indoline-fused bicyclo[2.1.1]hexanes, demonstrating the utility of silver in constructing complex polycyclic systems. researchgate.net

Deracemization Strategies for Substituted Indolines

The synthesis of enantiomerically pure indolines is of great importance. Deracemization strategies offer an efficient way to obtain single enantiomers from racemic mixtures.

One innovative approach is a light-driven redox deracemization of indolines. researchgate.netrsc.org This method combines a photocatalyst with a chiral phosphoric acid in a biphasic co-solvent system. researchgate.netrsc.org This system drives the reaction out of equilibrium, allowing for the conversion of racemic indolines into highly enantioenriched products in high yields without the need for stoichiometric oxidants. researchgate.netrsc.org

Another strategy involves a single-operation deracemization of 3H-indolines through an asymmetric redox process where a phosphoric acid catalyst, an oxidant, and a reductant are all present in the reaction mixture. nih.gov Phase separation is key to enabling the simultaneous presence of the oxidant and reductant, leading to high yields of enantioenriched indolines. nih.gov These methods provide powerful tools for accessing chiral indolines from their readily available racemic precursors. acs.org

Approaches to Thiophene (B33073) Ring Formation and Derivatization

The thiophene moiety is a crucial component of the target molecule, 5-(3-Thienyl)indoline. The synthesis and functionalization of the thiophene ring are therefore essential.

Classical methods for thiophene synthesis include the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.com The Fiesselmann thiophene synthesis provides another route through the condensation of thioglycolic acid with α,β-acetylenic esters. derpharmachemica.com

Modern approaches often focus on the cyclization of functionalized acyclic precursors. For instance, the iodocyclization of sulfur-containing alkyne substrates is a powerful tool for the direct preparation of iodinated thiophenes, which can then be further functionalized. mdpi.com Palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols also offers a route to substituted thiophenes. mdpi.com

The derivatization of the thiophene ring is often achieved through metalation followed by reaction with an electrophile. researchgate.net Direct C-H activation and cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, are widely used to introduce aryl or other substituents onto the thiophene ring. researchgate.net These methods are crucial for attaching the thiophene ring to the indoline core at the desired position.

For the synthesis of this compound, a common strategy would involve a cross-coupling reaction between a 5-haloindoline derivative and a 3-thienylboronic acid or a related organometallic reagent.

The following table outlines some common methods for thiophene synthesis.

| Synthesis Method | Starting Materials | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Sulfur source | Classical and versatile method. derpharmachemica.com |

| Fiesselmann Synthesis | Thioglycolic acid, α,β-Acetylenic esters | Access to 3-hydroxy-2-thiophenecarboxylic acids. derpharmachemica.com |

| Iodocyclization | Sulfur-containing alkynes | Direct synthesis of iodinated thiophenes. mdpi.com |

| Pd-catalyzed Heterocyclodehydration | 1-Mercapto-3-yn-2-ols | Formation of substituted thiophenes. mdpi.com |

Cyclization of Functionalized Alkynes

The formation of the indoline or indole nucleus frequently relies on the cyclization of appropriately functionalized alkynes, such as 2-alkynylanilines. mdpi.com These reactions can be promoted by various catalysts and reaction conditions.

Metal-Catalyzed Cyclization: Transition metals, particularly palladium, are widely used to catalyze the cyclization of 2-alkynylanilines to form indoles. mdpi.comorganic-chemistry.orgbohrium.com For instance, palladium(II) acetate (B1210297) has been effectively used as a catalyst for this transformation. mdpi.combohrium.com The reaction often proceeds through an aminopalladation step followed by reductive elimination or other terminating steps. researchgate.net These methods can be adapted for the synthesis of a variety of substituted indoles. mdpi.com The use of aqueous micellar media with surfactants like TPGS-750-M has also been explored to create more environmentally friendly protocols. mdpi.combohrium.com Furthermore, transition-metal-catalyzed intramolecular [2+2+2] cyclization between ynamide and diynes has been employed for the total synthesis of complex natural products containing the indoline core. nih.gov

Iodocyclization: Electrophilic cyclization using iodine is an effective metal-free method for synthesizing halogenated indoles. chim.itbohrium.com The reaction of N,N-dialkyl-2-(1-alkynyl)anilines with molecular iodine leads to the formation of 3-iodoindoles. bohrium.comnih.gov This process is believed to occur via an anti-attack of the electrophile and the nitrogen atom on the alkyne. bohrium.com The resulting iodo-substituted indoles are valuable intermediates for further functionalization through cross-coupling reactions. nih.gov Iodine-catalyzed cyclization can also be coupled with a rearrangement, such as the aza-Claisen rearrangement, to introduce further complexity. rsc.org

Carbocyclization: Carbocyclization reactions offer another route to construct cyclic systems fused to the indole or indoline core. For example, a stereoselective [3+2] carbocyclization of indole-derived imines and electron-rich alkenes can lead to the formation of cyclopenta[b]indoles. nih.govuniovi.es This type of reaction can be influenced by the choice of Brønsted acid catalyst, allowing for divergent synthesis pathways. nih.gov Gold-catalyzed carbocyclization of indole-tethered allenes also provides an efficient route to carbazole (B46965) structures. chim.it

Regioselective Functionalization of Thiophene Derivatives

Introducing a substituent at a specific position on the thiophene ring is crucial for the synthesis of this compound. The regioselectivity of these reactions is often a significant challenge.

Direct C-H arylation of 3-substituted thiophenes using palladium catalysis often leads to a mixture of C2 and C5-arylated products, with the C2 position generally being more reactive. beilstein-journals.org However, specific strategies have been developed to achieve regioselective functionalization:

Use of Directing or Blocking Groups: The regioselectivity of direct arylation can be controlled by using a blocking group at the C2 position of the thiophene ring. For instance, a bromo-substituent at the C2-position of a 3-substituted thiophene can direct arylation to the C5-position. beilstein-journals.org This bromo group can then be removed or used for subsequent coupling reactions. beilstein-journals.org

Steric Hindrance: The use of sterically hindered aryl halides, such as 2-bromo-1,3-dichlorobenzene, can favor arylation at the less hindered C5 position of 3-substituted thiophenes. beilstein-journals.org

Metalating Agents: The use of specific metalating agents like TMPMgCl·LiCl (Knochel-Hauser base) can induce selective metalation at the less hindered C5-position of 3-substituted thiophenes, which can then undergo transition metal-catalyzed cross-coupling with aryl halides. clockss.org

Strategies for Connecting Indoline and Thiophene Moieties

The key step in the synthesis of this compound is the formation of the carbon-carbon bond between the indoline and thiophene rings. Cross-coupling reactions are the most powerful and versatile tools for this purpose.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone for forming the aryl-aryl bond between the indoline and thiophene moieties.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a thienylboronic acid) with a halide (e.g., a 5-bromoindoline). It is a widely used and robust method for forming C-C bonds. libretexts.orgsioc-journal.cn The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product. libretexts.orgsioc-journal.cnnih.gov The base plays a crucial role in the transmetalation step. nih.gov The Suzuki-Miyaura reaction has been used in the synthesis of various biaryl compounds, including those containing indole and thiophene units. nih.govnih.gov

Buchwald-Hartwig Amination: While primarily used for C-N bond formation, the principles of Buchwald-Hartwig amination are relevant to the synthesis of the indoline core itself. researchgate.netlibretexts.orgorganic-chemistry.orgursinus.eduimperial.ac.uk Intramolecular Buchwald-Hartwig amination is a key step in many indoline syntheses, involving the cyclization of a suitably functionalized amine onto an aryl halide. organic-chemistry.orgrsc.org The choice of phosphine (B1218219) ligand is critical for the success of this reaction. libretexts.org Mechanistic studies have shown that the reaction proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination. researchgate.net

Stille Coupling: The Stille coupling reaction utilizes organotin reagents and offers an alternative to the Suzuki-Miyaura coupling for forming the thienyl-indoline bond.

The following table summarizes key features of these cross-coupling reactions:

| Reaction | Organometallic Reagent | Halide/Pseudohalide | Catalyst System (Typical) | Key Advantages |

| Suzuki-Miyaura | Boronic acids/esters | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Mild conditions, high functional group tolerance, commercially available reagents. libretexts.orgsioc-journal.cn |

| Buchwald-Hartwig | Amine | Ar-X (X=I, Br, Cl, OTf) | Pd catalyst, Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | Excellent for C-N bond formation to construct the indoline ring. researchgate.netlibretexts.orgursinus.edu |

| Stille | Organostannanes (R-SnR'₃) | Ar-X (X=I, Br, OTf) | Pd catalyst (e.g., Pd(PPh₃)₄) | Tolerant of a wide range of functional groups. |

Condensation and Related Coupling Reactions for Thienyl Linkages

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water or ammonia, can also be employed to construct heterocyclic systems containing both indole and thiophene motifs. labxchange.orgwikipedia.org For example, the Fischer indole synthesis, a classic condensation reaction, can be adapted for the synthesis of thieno[3,2-b]indoles from 3-aminothiophenes and arylhydrazines. researchgate.net Another example is the reaction of isatins (indole-2,3-diones) with active methylene (B1212753) compounds, which can lead to the formation of thieno[2,3-b]indoles. nih.gov

One-Pot and Cascade Reactions for Direct Formation

To improve synthetic efficiency, one-pot and cascade (or tandem) reactions are highly desirable as they reduce the number of purification steps and save time and resources.

One-Pot Syntheses: Several one-pot procedures have been developed for the synthesis of thieno-indole derivatives. For instance, functionalized thieno[2,3-b]indoles can be synthesized in a one-pot reaction from indoline-2-thiones and Morita–Baylis–Hillman or Rauhut–Currier adducts. acs.orgnih.gov Similarly, indole-appended pyrazoles and isoxazoles can be synthesized via a one-pot reaction involving a thienyl-containing starting material. researchgate.net

Cascade Reactions: Cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, are powerful tools. Palladium-catalyzed domino reactions, such as a cyclization/alkylation of terminal alkynes, can be used to synthesize functionalized azaindoline derivatives. acs.org A tandem Sonogashira coupling followed by cyclization of a 2-haloaniline with a terminal alkyne is a common strategy for building the indole core. mdpi.combohrium.commdpi.com

Mechanistic Studies of this compound Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and developing new synthetic methods.

Suzuki-Miyaura Coupling Mechanism: The catalytic cycle is generally accepted to involve three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgsioc-journal.cnnih.gov The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. libretexts.org The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. nih.gov Detailed studies have revealed the complexity of these steps, including the potential for different pathways and the existence of key intermediates. sioc-journal.cnchemrxiv.org

Buchwald-Hartwig Amination Mechanism: The mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. researchgate.net Reductive elimination from this complex then furnishes the C-N bond and regenerates the Pd(0) catalyst. researchgate.netlibretexts.org Kinetic and organometallic studies have been instrumental in elucidating the details of this catalytic cycle, including the identification of resting states and turnover-limiting steps, which can vary depending on the specific substrates and ligands used. ethz.ch For nickel-catalyzed versions, a similar Ni(0)/Ni(II) cycle is proposed. ethz.ch

Elucidation of Reaction Mechanisms via Density Functional Theory and Experimental Studies

The intricate mechanisms governing the formation of indoline and its analogs are frequently unraveled through a synergistic approach combining Density Functional Theory (DFT) calculations and experimental validation. wikipedia.orgd-nb.infonih.govresearchgate.netacs.orgnih.gov DFT has become an indispensable tool for predicting reaction pathways, understanding electronic structures, and analyzing transition states, thereby guiding the design of more effective synthetic routes. dergipark.org.trsumitomo-chem.co.jp

For instance, in the synthesis of indolines from o-aminobenzylidine N-tosylhydrazones, DFT calculations have been instrumental in supporting a proposed cobalt(III)–carbene radical intermediate pathway. nih.gov These computational studies revealed remarkably low energy barriers for the key 1,5-hydrogen atom transfer (1,5-HAT) and subsequent radical rebound steps, corroborating the experimental observations. nih.govd-nb.info Similarly, in the de novo synthesis of indolines from 2-halothiophene-1,1-dioxide, DFT calculations helped to explain the high regioselectivity observed, attributing it to attractive London dispersion interactions within the transition state of the Diels-Alder reaction. nih.gov

Experimental studies, often involving techniques like deuterium-labeling, provide tangible evidence to support or refine computationally proposed mechanisms. nih.gov In one study, deuterium-labeling experiments pointed to the intermediacy of a carbene in an α-elimination-aromatization reaction sequence for indoline synthesis. nih.gov The Nenitzescu indole synthesis, a classic method, has also been mechanistically refined through experimental investigations into substituent effects, which provided evidence for a Michael addition followed by a nucleophilic attack and elimination sequence. wikipedia.org

Furthermore, computational and experimental efforts have been combined to understand the dual reactivity of σ-arylpalladium intermediates in cyclization reactions leading to indoline-like structures. ub.edu These studies revealed that factors such as the nucleophilicity of the intermediate and the presence of additives can control whether the reaction proceeds via an electrophilic α-arylation or a nucleophilic addition pathway. ub.edu The palladium-catalyzed tandem reaction of 1-(2-iodophenyl)-3-arylprop-2-yn-1-ones and 1-(2-azidophenyl)propargyl ethers to form fused indenone–indole scaffolds is another example where both experimental and computational studies have supported a complex reaction cascade involving multiple steps. acs.org

The table below summarizes key findings from combined DFT and experimental studies on the synthesis of indoline and related heterocyclic structures.

| Reaction Type | Key Mechanistic Insight | Methodology |

| Cobalt-Catalyzed Indoline Synthesis | Formation of a cobalt(III)–carbene radical intermediate via 1,5-HAT. nih.govd-nb.info | DFT Calculations, Experimental Studies nih.govd-nb.info |

| De Novo Indoline Synthesis | High regioselectivity due to London dispersion forces in the Diels-Alder transition state. nih.gov | DFT Calculations, Deuterium-Labeling nih.gov |

| Nenitzescu Indole Synthesis | Mechanism involves Michael addition, nucleophilic attack, and elimination. wikipedia.org | Experimental Studies (Substituent Effects) wikipedia.org |

| Palladium-Catalyzed Cyclization | Dual reactivity of σ-arylpalladium intermediates controlled by nucleophilicity and additives. ub.edu | DFT Calculations, Experimental Isolation of Intermediates ub.edu |

| Palladium-Catalyzed Tandem Reaction | Multi-step cascade including Sonogashira coupling and allene–azide cycloaddition. acs.org | DFT Calculations, Experimental Studies acs.org |

Role of Catalysts and Ligands in Selectivity and Efficiency

The choice of catalyst and accompanying ligands is paramount in directing the selectivity and enhancing the efficiency of synthetic routes toward this compound and its analogs. beilstein-journals.org Transition-metal catalysts, particularly those based on palladium, are widely employed in the construction of the indoline scaffold. scholaris.canih.gov

In palladium-catalyzed reactions, ligands play a crucial role in modulating the catalyst's activity and selectivity. beilstein-journals.org For example, in the C–H/C–H cross-coupling of indoles, the electronic properties of aromatic carboxylate ligands can be rationally tuned to direct regioselectivity. acs.org A quantitative Hammett study demonstrated this ligand-controlled selectivity, which was further exploited in the synthesis of a potent insulin-like growth factor inhibitor. acs.org Similarly, in the oxidative Heck reaction of indoles, the development of sulfoxide-2-hydroxypyridine (SOHP) ligands enabled a switch in regioselectivity from the C3 to the C2 position by altering the rate-determining step of the reaction. rsc.org

The synthesis of thieno[3,2-b]indoles, which share a structural resemblance to this compound, often involves palladium-catalyzed cross-coupling reactions where ligands are critical. nih.gov For instance, in a tandem catalysis approach involving Negishi coupling and Buchwald-Hartwig amination, the use of a combination of 1,1'-bis(diphenylphosphino)ferrocene (dppf) and tri-tert-butylphosphine (B79228) (tBu3P) as ligands was essential for achieving the desired C–N bond formation. nih.govrsc.org The monodentate tBu3P ligand is thought to coordinate with the palladium-dppf complex to form a more efficient catalyst for the intramolecular amination step. nih.gov

The catalyst system's composition, including the choice of metal and ligand, can also influence the reaction pathway in divergent syntheses, allowing access to different products from the same starting materials. beilstein-journals.org For example, by modulating the catalyst and reaction conditions, the selectivity of gold-catalyzed tandem reactions of 3-propargylindoles could be switched between an aura-iso-Nazarov cyclization and other pathways. researchgate.net In the asymmetric hydrogenation of unprotected indoles, a highly efficient Ir/bisphosphine-thiourea ligand system (ZhaoPhos) was developed, demonstrating excellent reactivity and stereoselectivity. chinesechemsoc.org This was attributed to an anion-binding activation strategy between the catalyst and the substrate. chinesechemsoc.org

The following table highlights the influence of various catalysts and ligands on the synthesis of indoline and thienoindole derivatives.

| Reaction | Catalyst | Ligand(s) | Key Outcome |

| Pd-Catalyzed C–H/C–H Cross-Coupling | Palladium | Aromatic Carboxylates | Ligand electronics control regioselectivity. acs.org |

| Pd-Catalyzed Oxidative Heck Reaction | Palladium(II) | Sulfoxide-2-hydroxypyridine (SOHP) | Switch in regioselectivity from C3 to C2. rsc.org |

| Thieno[3,2-b]indole Synthesis | Palladium | dppf and tBu3P | Efficient intramolecular Buchwald-Hartwig amination. nih.govrsc.org |

| Gold-Catalyzed Tandem Reaction | Gold(I) | Phosphite | Switch in selectivity of the tandem reaction. researchgate.net |

| Asymmetric Hydrogenation of Indoles | Iridium | ZhaoPhos (bisphosphine-thiourea) | High enantioselectivity and reactivity. chinesechemsoc.org |

| Pd-Catalyzed α-Arylation of Ketones | Palladium(0) | Monoligated Pd(0) | Synthesis of tetracyclic indoles. mdpi.com |

Investigation of Intermediates and Transition States

The direct observation or computational modeling of intermediates and transition states provides profound insights into the reaction mechanisms for synthesizing indoline-based structures. wikipedia.orgnih.govresearchgate.net Understanding these transient species is crucial for optimizing reaction conditions and predicting outcomes.

In many palladium-catalyzed reactions, σ-arylpalladium complexes are key intermediates. ub.edu Experimental and computational studies on the cyclization of (2-haloanilino)ketones have shown that the fate of these intermediates—whether they lead to α-arylation or nucleophilic addition—is influenced by the substrate structure and the presence of additives. ub.edu The isolation and characterization of a pyridine-complexed indole palladacycle provided direct evidence for a C4-palladated intermediate in the Pd(II)-catalyzed C4-selective alkynylation of indoles, confirming the regioselectivity of the C-H activation step. acs.org

DFT calculations are particularly powerful for mapping the energy profiles of reaction pathways, including the energies of intermediates and transition states. d-nb.inforesearchgate.net For the de novo synthesis of indolines via a Diels-Alder reaction, DFT calculations not only identified the transition state but also revealed that attractive London dispersion interactions were responsible for the observed high selectivity. nih.gov Similarly, in a cobalt-catalyzed indoline synthesis, DFT studies identified a cobalt(III)–carbene radical as a crucial intermediate and showed that the subsequent 1,5-hydrogen atom transfer and radical rebound steps have low activation barriers. nih.govd-nb.info

In the reaction of thiopyrano[4,3-b]indole-3(5H)-thiones with dimethyl acetylenedicarboxylate, computational investigations using DFT and ab initio methods were employed to compare the kinetic and thermodynamic characteristics of two competing cascade pathways. researchgate.net This allowed for a detailed understanding of the formation of intermediate thioketones and their subsequent reactions. researchgate.net The mechanism of the classic Nenitzescu indole synthesis has been elucidated to proceed through a Michael addition intermediate, followed by a nucleophilic attack from the enamine pi bond to form the indoline ring. wikipedia.org

The table below provides examples of key intermediates and transition states that have been investigated in the synthesis of indoline and related heterocyclic systems.

| Reaction | Intermediate/Transition State | Method of Investigation | Significance |

| Pd-Catalyzed Indole Alkynylation | Pyridine-complexed indole palladacycle | X-ray Crystallography | Confirmed C4-selective C-H activation. acs.org |

| De Novo Indoline Synthesis | Diels-Alder Transition State | DFT Calculations | Explained high regioselectivity via London dispersion forces. nih.gov |

| Cobalt-Catalyzed Indoline Synthesis | Cobalt(III)–carbene radical | DFT Calculations | Supported a radical-type pathway with low activation barriers. nih.govd-nb.info |

| Pd-Catalyzed Cyclization of (2-Haloanilino)ketones | σ-Arylpalladium complex | Experimental and Computational Studies | Elucidated the factors controlling dual reaction pathways. ub.edu |

| Nenitzescu Indole Synthesis | Michael addition adduct | Mechanistic Experiments | Established the sequence of bond-forming events. wikipedia.org |

| Domino Reaction of Thiopyrano[4,3-b]indoles | Intermediate thioketones | DFT and ab initio Calculations | Compared competing cascade pathways. researchgate.net |

Comprehensive Characterization of 5 3 Thienyl Indoline and Its Derivatives

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods are fundamental to confirming the identity and purity of 5-(3-Thienyl)indoline and its derivatives. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the aliphatic protons of the indoline (B122111) ring are expected to appear as multiplets in the upfield region, typically between δ 3.0 and 4.0 ppm. The aromatic protons on both the indoline and thiophene (B33073) rings would resonate in the downfield region (δ 6.5–8.0 ppm). The N-H proton of the indoline ring would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. scirp.org

The ¹³C NMR spectrum would show characteristic signals for the aliphatic carbons of the indoline ring at approximately δ 30-50 ppm, while the aromatic carbons would appear between δ 110 and 155 ppm. The carbon attached to the nitrogen atom (C7a) would be found at the lower end of this aromatic range, while the carbon at the junction of the two rings (C5 of indoline) would be shifted due to substitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Indoline H-2, H-3 | ~3.0 - 4.0 (m) | ~30 - 50 |

| Indoline N-H | Variable (br s) | - |

| Indoline/Thiophene Ar-H | ~6.5 - 8.0 (m) | ~110 - 155 |

| Thiophene C-S | - | ~120 - 140 |

| Indoline C-N | - | ~145 - 155 |

Note: Predicted values are based on data for related indole (B1671886) and thienyl derivatives. tandfonline.comnih.govmdpi.com Actual values may vary.

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the indoline and thiophene ring systems.

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for confirming the connectivity between the C5 carbon of the indoline ring and a proton on the thiophene ring, as well as linking the thienyl C3 carbon to protons on the indoline ring.

TOCSY (Total Correlation Spectroscopy) can identify all protons within a coupled spin system, which is useful for assigning all the protons belonging to the thiophene ring from a single, well-resolved peak.

Vibrational spectroscopy provides information on the functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify characteristic bond vibrations. For this compound, the FT-IR spectrum would be expected to show a distinct absorption band for the N-H stretching vibration of the secondary amine in the indoline ring, typically in the range of 3350–3450 cm⁻¹. scirp.org Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the five-membered indoline ring are observed just below 3000 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic rings (both indoline and thiophene) would produce a series of bands in the 1450–1620 cm⁻¹ region. A band corresponding to the C-S bond in the thiophene ring is also expected, though it may be weak.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indoline) | Stretch | 3350 - 3450 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1620 |

| C-N | Stretch | 1250 - 1350 |

Note: Values are based on typical ranges for indole and thiophene-containing compounds. tandfonline.compublish.csiro.auliverpool.ac.uk

Raman Spectroscopy , being complementary to FT-IR, is particularly sensitive to symmetric vibrations and bonds involving non-polar character. It would be effective in identifying the symmetric stretching of the C=C bonds in the aromatic rings and the C-S-C vibration of the thiophene ring.

UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the molecule. The π-conjugated system formed by the linkage of the indoline and thiophene rings is expected to result in strong absorption bands in the ultraviolet and possibly the visible region. The spectrum would likely display π-π* transitions characteristic of the extended aromatic system. The position of the maximum absorption wavelength (λmax) provides insight into the extent of conjugation.

Fluorescence Spectroscopy measures the emission of light from the molecule after it has absorbed light. Many conjugated indole and thiophene derivatives are known to be fluorescent. publish.csiro.auliverpool.ac.uk The emission spectrum of this compound would be red-shifted relative to its absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular environment and are important for applications in sensors and organic light-emitting diodes (OLEDs).

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁NS), the exact mass can be calculated and compared with the measured mass from high-resolution mass spectrometry (HRMS) to confirm the molecular formula. acs.org

The mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern provides structural information. Expected fragmentation pathways could include the loss of the thienyl group or cleavage of the indoline ring.

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₂H₁₁NS)

| Ion | Formula | Predicted m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M]⁺ | [C₁₂H₁₁NS]⁺ | 201.06 | Molecular Ion |

| [M-C₄H₃S]⁺ | [C₈H₈N]⁺ | 118.07 | Loss of thienyl radical |

| [C₄H₄S]⁺ | [C₄H₄S]⁺ | 84.00 | Thiophene fragment |

Note: Predicted fragmentation is based on common pathways for related structures. scirp.orgacs.org

Electrochemical Characterization Techniques

Electrochemical methods are essential for evaluating the redox properties of this compound, particularly its suitability as a monomer for creating conducting polymers.

Cyclic Voltammetry (CV) is the primary technique used to investigate the electrochemical behavior of electroactive species. For this compound, CV can be used to determine its oxidation potential and to monitor its electropolymerization. nih.gov

When the potential is scanned anodically (to more positive values) in a suitable solvent-electrolyte system, the monomer is expected to undergo an irreversible oxidation to form a radical cation. This highly reactive species can then couple with another radical cation or a neutral monomer, initiating the polymerization process and leading to the deposition of a poly(this compound) film on the electrode surface. This initial irreversible oxidation peak is a hallmark of electropolymerization. acs.orgresearchgate.net

Once the polymer film is formed, subsequent cyclic voltammograms will show new, reversible redox waves. mdpi.com These waves correspond to the p-doping (oxidation) and de-doping (reduction) of the polymer backbone. During the anodic scan, the polymer is oxidized, and counter-ions from the electrolyte are incorporated into the film to maintain charge neutrality, making it conductive. During the reverse cathodic scan, the polymer is reduced back to its neutral, less conductive state, and the ions are expelled. The stability of these redox waves over multiple cycles is a measure of the polymer's electrochemical stability. The polymer may also exhibit electrochromism, changing color as it switches between its oxidized and neutral states. mdpi.com

Controlled Potential Techniques (e.g., Chronoamperometry, Chronopotentiometry)

Controlled potential techniques are essential electrochemical methods for investigating the kinetics of chemical reactions, diffusion processes, and the electropolymerization of monomers such as this compound. These techniques involve applying a controlled potential or current to an electrochemical cell and measuring the resulting current or potential response over time.

Chronoamperometry is a potential-step technique where the potential of the working electrode is stepped from an initial value, where no faradaic reaction occurs, to a final value where the reaction of interest is initiated. youtube.com The resulting current is then recorded as a function of time. For a system where the reaction is controlled by the diffusion of the electroactive species to the electrode surface, the current decays over time. This technique is widely used to study the initial stages of electropolymerization of heterocyclic monomers like thiophenes and indoles. researchgate.net By analyzing the current-time transient, it is possible to determine the diffusion coefficient of the monomer and gain insights into the nucleation and growth mechanism of the polymer film. For instance, in studies of related thiophene derivatives, chronoamperometry has been used to confirm that the polymer film has excellent redox stability. researchgate.net

Chronopotentiometry , in contrast, involves applying a constant current to the electrochemical cell and measuring the potential of the working electrode as a function of time. This technique is particularly useful for determining the transition time, which is the time required for the concentration of the electroactive species at the electrode surface to drop to zero. Chronopotentiometry has been employed as a key analytical tool for studying various thiophene derivatives. researchgate.net Both chronoamperometry and chronopotentiometry are valuable methods for depositing polymer films with specific properties and for characterizing the electrochemical behavior of the resulting materials. researchgate.net

| Technique | Controlled Parameter | Measured Parameter | Primary Information Obtained | Application to this compound |

|---|---|---|---|---|

| Chronoamperometry | Potential (Stepped) | Current vs. Time | Diffusion Coefficient, Nucleation Mechanism, Reaction Kinetics | Studying the electropolymerization kinetics and deposition of poly(this compound) films. youtube.comresearchgate.net |

| Chronopotentiometry | Current (Constant) | Potential vs. Time | Transition Time, Reaction Stoichiometry | Characterizing the electrochemical process and controlling polymer film thickness during synthesis. researchgate.netnmssvnc.edu.in |

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of electrode/electrolyte interfaces, charge transfer processes, and the dielectric properties of materials. rsc.org The method involves applying a small amplitude AC potential signal over a wide range of frequencies to the electrochemical cell and measuring the resulting AC current response. gamry.com The data is often presented as a Nyquist plot, which graphs the imaginary part of the impedance against the real part. gamry.com

In the context of this compound, EIS is particularly valuable for monitoring the in situ electropolymerization process and characterizing the resulting polymer film. acs.org As the poly(this compound) film grows on the electrode surface, significant changes occur at the interface, which can be modeled using an equivalent electrical circuit. researchgate.net Key parameters derived from fitting the EIS data to the model include:

Charge-Transfer Resistance (Rct): This represents the resistance to the flow of electrons across the electrode/film interface. During electropolymerization, Rct typically decreases as the conductive polymer film forms and facilitates charge transfer.

Double-Layer Capacitance (Cdl): This capacitance arises from the separation of charge at the interface between the electrode/polymer film and the electrolyte solution. metrohm.com The value of Cdl is sensitive to the surface area and morphology of the electrode. An increase in Cdl during polymerization often indicates an increase in the electrochemically active surface area of the growing film. acs.org

Studies on the electropolymerization of indole have demonstrated that EIS can track the growth of the polymer film in real-time. acs.org For example, as the polyindole film deposits, a significant increase in the adsorption capacitance can be observed, reflecting the changing nature of the interface. acs.org By analyzing the impedance spectra at different stages of polymerization, a detailed understanding of the film's formation, conductivity, and interfacial properties can be achieved.

| Polymerization Time | Charge-Transfer Resistance (Rct) (Ω·cm²) (Hypothetical) | Double-Layer Capacitance (Cdl) (μF·cm⁻²) (Hypothetical) | Interfacial Phenomenon Indicated |

|---|---|---|---|

| 0 min (Bare Electrode) | 5000 | 25 | Initial state with high resistance to charge transfer. metrohm.com |

| 2 min | 1500 | 80 | Formation of initial conductive polymer nuclei, lowering Rct and increasing active surface area. acs.org |

| 5 min | 400 | 150 | Growth of a continuous, more conductive polymer film. acs.org |

| 10 min | 150 | 220 | Well-formed, stable polymer film with low charge-transfer resistance and high capacitance. acs.org |

Solid-State Structural Determination

X-ray Diffraction Analysis

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. walisongo.ac.id This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a material.

While a specific crystal structure for this compound is not available in the cited literature, analysis of closely related compounds provides a strong basis for predicting its solid-state conformation. For instance, the crystal structure of 5-(3-thienyl)-dipyrromethane, which also features a 3-substituted thienyl group attached to a five-membered nitrogen-containing ring system, has been determined. researchgate.net This compound crystallizes in the monoclinic space group P2₁/n. researchgate.net

Furthermore, the analysis of a compound containing indoline, isoxazole, and thiophene rings reveals important structural parameters. iucr.org In this molecule, the indoline ring system is nearly planar, and a key feature is the dihedral angle (the angle between the planes) of the rings. The thiophene and indoline rings were found to be inclined to one another by just 2.01°. iucr.org This near-coplanarity suggests significant π-conjugation between the two aromatic systems, a feature that would likely be present in this compound as well. The crystal packing is often stabilized by a network of intermolecular interactions, such as C—H⋯O hydrogen bonds and offset π–π stacking interactions. iucr.org

Based on these related structures, a predicted crystal structure for this compound can be proposed. The data would be essential for correlating its molecular architecture with its observed electronic and electrochemical properties.

| Crystallographic Parameter | Predicted Value/System for this compound (based on related structures) | Reference Structure |

|---|---|---|

| Crystal System | Monoclinic | 5-(3-thienyl)-dipyrromethane researchgate.net |

| Space Group | P2₁/n or similar | 5-(3-thienyl)-dipyrromethane researchgate.net |

| Unit Cell Parameter (a) | ~5.8 Å | 5-(3-thienyl)-dipyrromethane researchgate.net |

| Unit Cell Parameter (b) | ~17.4 Å | 5-(3-thienyl)-dipyrromethane researchgate.net |

| Unit Cell Parameter (c) | ~11.8 Å | 5-(3-thienyl)-dipyrromethane researchgate.net |

| Unit Cell Angle (β) | ~98.1° | 5-(3-thienyl)-dipyrromethane researchgate.net |

| Thienyl-Indoline Dihedral Angle | < 5° | Indoline-thiophene derivative iucr.org |

| Key Intermolecular Interactions | π–π stacking, C-H···π interactions | Indoline-thiophene derivative iucr.org |

Computational and Theoretical Chemistry of Indoline Thiophene Systems

Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of molecular systems, including those containing indoline (B122111) and thiophene (B33073). wikipedia.org DFT methods are employed to optimize the ground-state geometry of these molecules, providing a foundational understanding of their three-dimensional structure. researchgate.net Functionals such as B3LYP, paired with basis sets like 6-31G(d,p), are commonly used to achieve a balance between computational cost and accuracy. researchgate.netacs.org Vibrational analysis is often performed following geometry optimization to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. nepjol.info

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, in thiophene sulfonamide derivatives, DFT calculations have been used to determine the bond lengths of S1–C2 and C5–S1 to be in the range of 1.73 Å to 1.75 Å, and the bond angles of O=S–NH2 and O=S=O to be approximately 105.04–111.26° and 120.46–121.18°, respectively, which show good agreement with experimental values. mdpi.com The dihedral angles between the indoline and thiophene rings are also a key output, influencing the degree of π-conjugation between the two aromatic systems. The accuracy of these geometric parameters is vital as they directly impact the electronic and optical properties of the molecule.

Table 1: Calculated Physicochemical Properties of a Representative Indoline-Thiophene System

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₂₇N₃O₂S |

| Molecular Weight | 457.6 g/mol |

| XLogP3 | 5.2 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

This data is for (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide and is illustrative of the types of properties calculated using computational methods. vulcanchem.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.netekb.eg

In indoline-thiophene systems, the HOMO is typically localized on the electron-rich indoline moiety, which acts as the electron donor, while the LUMO is often centered on the electron-accepting thiophene ring or other electron-withdrawing groups attached to the core structure. mdpi.comdiva-portal.org This spatial separation of the FMOs is characteristic of donor-acceptor systems and is fundamental to their use in applications like dye-sensitized solar cells. mdpi.comnih.gov A smaller HOMO-LUMO gap generally implies a greater ease of intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com For a series of thiophene sulfonamide derivatives, the HOMO-LUMO energy gap was found to be in the range of 3.44–4.65 eV. mdpi.com In some D-A-π-A dyes incorporating indoline and thiophene, the HOMO-LUMO gap can be as narrow as 1.5–1.6 eV. mdpi.comnih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Series of Thiophene Sulfonamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1 | -6.54 | -1.89 | 4.65 |

| 2 | -6.87 | -3.43 | 3.44 |

| 3 | -7.12 | -2.47 | 4.65 |

| 4 | -6.98 | -3.12 | 3.86 |

| 5 | -6.78 | -2.34 | 4.44 |

| 6 | -6.65 | -2.54 | 4.11 |

| 7 | -6.89 | -3.45 | 3.44 |

| 8 | -6.91 | -3.01 | 3.90 |

| 9 | -6.59 | -2.11 | 4.48 |

| 10 | -6.71 | -2.23 | 4.48 |

| 11 | -6.63 | -2.39 | 4.24 |

Data adapted from a computational study on thiophene sulfonamide derivatives. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are also powerful tools for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of novel indoline-thiophene compounds.

NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be performed using quantum mechanical calculations. arxiv.orgmdpi.com These calculations are particularly useful for distinguishing between isomers and confirming chemical structures. arxiv.org While there can be discrepancies between calculated and experimental values, the trends and relative shifts are often accurately predicted. researchgate.net

Vibrational Frequencies: The simulation of infrared (IR) spectra through the calculation of vibrational frequencies is a common practice. faccts.de These calculations, typically performed at the same level of theory as the geometry optimization, help in the assignment of experimentally observed vibrational bands to specific molecular motions. nepjol.info For example, in thiophene derivatives, characteristic C–H stretching and deformation vibrations, as well as vibrations associated with other functional groups, can be identified. mdpi.com It's important to note that calculated frequencies are often scaled to better match experimental data. faccts.de

Intermolecular Interactions and Supramolecular Assembly

Investigation of π-Hydrogen Bonding and Other Non-Covalent Interactions

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. In indoline-thiophene systems, non-covalent interactions such as hydrogen bonding and π-π stacking play a crucial role in determining the crystal packing and, consequently, the material's bulk properties. researchgate.net

The indole (B1671886) N-H group is a classic hydrogen bond donor, and it can form hydrogen bonds with suitable acceptors on neighboring molecules. iucr.org More interestingly, the electron-rich π-systems of both the indoline and thiophene rings can act as acceptors for hydrogen bonds, leading to N-H···π and C-H···π interactions. researchgate.netnih.gov Quantum chemistry calculations combined with spectroscopic techniques have shown that in an indole-thiophene dimer, a slanted T-shaped structure stabilized by an N-H···π hydrogen bond is formed. researchgate.netnih.gov These studies have also indicated that thiophene can be a better π-hydrogen bond acceptor than furan. researchgate.netnih.gov The strength of these π-hydrogen bonds is influenced by the aromaticity and electronic nature of the interacting rings. rsc.org

Structure-Property Relationship Predictions

A primary goal of computational chemistry is to establish clear structure-property relationships. rajdhanicollege.ac.in By systematically modifying the chemical structure of the 5-(3-thienyl)indoline core—for instance, by introducing different substituent groups—and calculating the resulting electronic and optical properties, researchers can predict how these changes will affect the molecule's performance in a given application. rsc.org

For example, in the context of organic electronics, computational studies can predict how altering the donor or acceptor strength of substituents on the indoline or thiophene rings will modulate the HOMO-LUMO gap, which in turn affects the absorption spectrum and the efficiency of charge separation. researchgate.net These theoretical insights are invaluable for the rational design of new materials with optimized properties for applications ranging from organic photovoltaics to fluorescent probes. researchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. researchgate.netnih.govnih.gov These models are built upon the principle that the structure of a molecule dictates its activity and properties. By developing mathematical relationships between molecular descriptors (numerical representations of chemical information) and observed activities or properties, QSAR/QSPR models can predict the behavior of new, untested compounds. researchgate.net

In the context of indoline-thiophene systems, QSAR and QSPR studies are instrumental in identifying key structural features that influence their performance in various applications. For instance, in the development of new drugs, QSAR can predict the therapeutic potential of different derivatives. nih.gov Similarly, QSPR models can forecast the photophysical properties of these compounds, which is crucial for their use in organic electronics like dye-sensitized solar cells (DSSCs). researchgate.net

A common approach in QSAR/QSPR involves the use of various molecular descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. These descriptors are then used to build a predictive model, often through statistical methods like multiple linear regression (MLR) or partial least squares (PLS). researchgate.net

For example, a QSAR study on a series of thienopyrimidine derivatives, which share structural similarities with indoline-thiophene systems, demonstrated that parameters like hydrogen count and hydrophilicity were significant in their antibacterial activity. researchgate.net Another study on thiophene derivatives highlighted the importance of steric and hydrophobic descriptors in their inhibitory activity against certain enzymes. researchgate.net Such insights are valuable for the rational design of new this compound derivatives with enhanced biological or material properties.

Table 1: Examples of Descriptors Used in QSAR/QSPR Studies of Thiophene Derivatives

| Descriptor Category | Example Descriptors | Relevance |

| Constitutional | Molecular Weight, Atom Count | Basic molecular properties influencing physical characteristics. |

| Topological | Wiener Index, Kier & Hall Indices | Describe molecular branching and connectivity. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relate to the size and shape of the molecule, affecting interactions. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Describe electronic properties crucial for reactivity and light absorption. |

| Hydrophobicity | LogP | Influences solubility and membrane permeability. |

This table is a generalized representation based on common practices in QSAR/QSPR modeling and is not specific to this compound due to a lack of specific literature.

Molecular Dynamics Simulations for Material Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. rsc.orgresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of materials at the atomic level. mdpi.com This technique is particularly useful for understanding the conformational changes, diffusion processes, and intermolecular interactions that govern the macroscopic properties of materials. ljmu.ac.uk

For materials based on indoline-thiophene systems, MD simulations can be employed to investigate a range of phenomena. For example, in the context of organic solar cells, MD simulations can model the self-assembly and morphology of thin films, which are critical for device performance. rsc.org The simulations can reveal how individual molecules pack together and how this packing arrangement influences charge transport properties.

Another application of MD simulations is in studying the interaction of these molecules with other components in a composite material or with a solvent. researchgate.net For instance, understanding the diffusion of small molecules through a polymer matrix composed of indoline-thiophene derivatives is crucial for applications in membranes or controlled-release systems. ljmu.ac.uk

The accuracy of MD simulations depends heavily on the force field used, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. mdpi.com For novel compounds like this compound, developing an accurate force field can be a challenging but essential step.

Table 2: Potential Applications of MD Simulations for this compound-Based Systems

| Application Area | MD Simulation Focus | Insights Gained |

| Organic Electronics | Self-assembly and morphology of thin films. | Understanding of molecular packing and its effect on charge transport. |

| Polymer Science | Diffusion of small molecules through a polymer matrix. | Prediction of permeability and controlled-release characteristics. |

| Biomaterials | Interaction with biological membranes or proteins. | Elucidation of mechanisms for drug delivery or biocompatibility. |

| Solvation Studies | Behavior in different solvent environments. | Prediction of solubility and aggregation behavior. |

This table outlines potential research directions as direct MD simulation studies on this compound were not found in the available search results.

Computational Design and Screening of Derivatives

Computational design and screening represent a modern approach to drug discovery and materials science, enabling the rapid evaluation of large virtual libraries of chemical compounds. nih.govresearchgate.net This in silico process helps to prioritize the synthesis and experimental testing of the most promising candidates, thereby saving time and resources. rjptonline.org

For this compound, computational design can be used to create a diverse set of virtual derivatives by systematically modifying its chemical structure. This can involve adding different functional groups at various positions on the indoline or thiophene rings. These virtual libraries can then be subjected to a screening process using a variety of computational tools.

One key aspect of computational screening is the use of docking simulations, which predict the preferred orientation of a molecule when bound to a specific target, such as a protein receptor. researchgate.net This is particularly relevant in drug design, where the goal is to identify molecules that can effectively interact with a biological target to elicit a desired therapeutic effect.

In addition to docking, QSAR/QSPR models developed for the indoline-thiophene class of compounds can be used to predict the activity or properties of the virtual derivatives. nih.gov This allows for a rapid assessment of their potential without the need for computationally expensive simulations for every single compound.

Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed derivatives. nih.gov This early assessment of a compound's pharmacokinetic and safety profile is crucial for identifying candidates with a higher probability of success in later stages of development.

Scaffold Selection: Starting with a core structure like this compound.

Virtual Library Generation: Creating a diverse set of derivatives by adding various substituents.

Property Prediction: Using QSAR/QSPR and other models to predict relevant properties.

Docking and Scoring: Simulating the binding of derivatives to a target of interest.

ADMET Prediction: Assessing the drug-likeness and potential toxicity.

Prioritization: Ranking the derivatives based on a combination of predicted properties to select the most promising candidates for synthesis.

Applications of 5 3 Thienyl Indoline in Advanced Functional Materials

Organic Electronic and Optoelectronic Materials

The integration of 5-(3-thienyl)indoline into organic electronic and optoelectronic materials stems from its inherent electronic properties. The strategic combination of the indoline (B122111) and thiophene (B33073) units provides a platform for creating novel organic semiconductors and conductive polymers with tailored functionalities.

Fabrication of Organic Semiconductors and Conductive Polymers from this compound Monomers

The synthesis of organic semiconductors often involves the strategic coupling of electron-donating and electron-accepting moieties. The indoline group in this compound acts as an effective electron donor, which, when combined with various acceptor units, facilitates the creation of donor-acceptor (D-A) type π-conjugated polymers. google.com This structural design is crucial for tuning the material's electronic properties.

Researchers have synthesized various phenyl and phenylthienyl derivatives end-functionalized with moieties like carbazole (B46965) and α-carboline to create novel organic semiconductors. nih.govresearchgate.netingentaconnect.com These materials have shown potential for use in organic thin-film transistors (OTFTs). nih.govresearchgate.netingentaconnect.com The synthesis of such complex molecules often involves multi-step reactions, including Suzuki-Miyaura coupling. nih.gov For instance, the coupling of an o-nitrophenyl boronic acid with 2-bromothiophene (B119243) is a key step in forming thienoindole structures, although challenges like deboronation under standard conditions can affect reaction yields. nih.gov

The resulting polymers and molecules are designed to have extended π-conjugation, which is essential for efficient charge transport. researchgate.net The planar structure of these molecules can also promote beneficial π-π interactions between polymer chains in thin solid films, further enhancing charge carrier mobility. google.com

Electrochemical Polymerization for Thin Film Formation

Electrochemical polymerization is a versatile technique for depositing thin films of conductive polymers onto electrode surfaces. nih.govlboro.ac.uk This method allows for precise control over the film's thickness and morphology by adjusting parameters such as the applied potential, scan rate, and the number of cycles. nih.govresearchgate.net The process typically involves the anodic oxidation of monomer units, leading to the formation of a polymer film that adheres to the electrode. nih.govresearchgate.net

For indole (B1671886) derivatives, electropolymerization has been successfully employed to create uniform and electrochemically active polymeric films. chem-soc.si The process often involves potentiodynamic cycling in an acidic medium. acs.org For instance, the electropolymerization of 5-aminoindole (B14826) has been shown to produce colored surface films with reversible redox activity. chem-soc.si The properties of the resulting polymer films can be influenced by the choice of solvent, supporting electrolyte, and the specific electrochemical conditions used during deposition. nih.govresearchgate.net

Free-standing polymer films can also be obtained through electrochemical methods. For example, a free-standing poly(5,7-bis(2-(3,4-ethylenedioxy)thienyl)-indole) film was produced from its corresponding monomer, which was synthesized via a Stille coupling reaction. researchgate.net This demonstrates the ability to create robust polymer films suitable for various device applications.

Tuning Electronic Band Gaps and Redox Potentials in Conjugated Polymers

A key advantage of using this compound and its derivatives in conjugated polymers is the ability to tune their electronic band gaps and redox potentials. The band gap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a critical parameter that determines the polymer's optical and electronic properties. google.com

By incorporating different functional groups or altering the polymer backbone, the HOMO and LUMO energy levels can be precisely adjusted. For example, the introduction of thienyl side chains can lower both the HOMO and LUMO energy levels due to the σ-inductive effect. researchgate.net This tuning is essential for matching the energy levels of different materials in a device, such as in organic solar cells, to ensure efficient charge transfer. researchgate.net

Cyclic voltammetry is a common technique used to investigate the electrochemical properties of these polymers and determine their energy levels. google.com The onset potentials for oxidation and reduction are used to calculate the HOMO and LUMO levels and, consequently, the electrochemical band gap. google.com Research has shown that substituting the indole ring at the 5-position can lead to copolymers with a low oxidation potential and a small band gap. researchgate.net This strategic modification allows for the creation of materials with tailored electronic characteristics for specific applications.

Utilization in Photosensitive and Photovoltaic Devices

The tunable electronic properties of polymers derived from this compound make them promising candidates for photosensitive and photovoltaic applications. nih.gov In organic solar cells (OSCs), these polymers can function as the donor material in a bulk-heterojunction active layer, where they are blended with an acceptor material. mdpi.com